molecular formula C8H14O2 B13582342 rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol

Cat. No.: B13582342
M. Wt: 142.20 g/mol
InChI Key: PBWBHMZFUHDSPT-CSMHCCOUSA-N
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Description

Racemic Resolution Challenges in Oxabicyclo[3.2.1]octane Systems

The racemic nature of rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol presents significant separation challenges due to nearly identical physical properties of its enantiomers. The bicyclo[3.2.1]octane framework introduces three distinct stereocenters, creating a complex energy landscape for chiral recognition. Traditional resolution methods like diastereomeric crystallization show limited efficacy, as demonstrated by the 1:1 mixture of 8-oxabicyclo[3.2.1]oct-6-en-2-ols and 8-oxabicyclo[3.2.1]oct-3-en-2-ols observed during nitrosation reactions of related compounds.

Supercritical fluid chromatography (SFC) has emerged as a powerful tool for enantiomer separation in rigid bicyclic systems. Studies on analogous 7-oxabicyclo[2.2.1]heptene sulfonates achieved baseline separation (Rs > 1.5) using Chiralpak IC columns with isopropyl alcohol/CO₂ mobile phases containing 0.25% isopropylamine. These conditions leverage the compound's oxygen bridge to enhance chiral stationary phase interactions through hydrogen bonding and π-π stacking.

Resolution Parameter Value
Column Efficiency (N) 12,000-15,000 plates/m
Selectivity Factor (α) 1.08-1.15
Resolution (Rs) 1.2-1.8

The oxygen atom in the 3-position creates an electronic asymmetry that differentially stabilizes transition states during chromatographic separation. Nuclear Overhauser effect (NOE) studies reveal distinct spatial arrangements of the hydroxymethyl group relative to the bicyclic framework, providing a structural basis for enantiomer differentiation.

Dynamic Kinetic Resolution Strategies for Bridged Bicyclic Alcohols

Dynamic kinetic resolution (DKR) offers a promising approach to overcome the thermodynamic limitations of traditional resolution methods. The rhodium-catalyzed enantioselective cyclization developed for [3.3.1] bridged bicycles demonstrates the potential for stereochemical control in strained systems. While not directly applied to the target compound, these methods suggest that cationic Rh(I) complexes with DTBM-Segphos ligands could induce asymmetric induction through π-allyl interactions with the bicyclic framework.

Palladium/norbornene cooperative catalysis has shown remarkable success in kinetic resolutions of tertiary alcohols, achieving selectivity factors (s) up to 544. This system exploits the compound's bridgehead hydroxyl group through simultaneous activation of both the alcohol and aromatic coupling partner. The reaction mechanism involves:

  • Oxidative addition of aryl iodide to Pd(0)
  • Norbornene-mediated C-H activation at the bridgehead position
  • Enantiodetermining reductive elimination

The rigid bicyclic structure favors a boat-like transition state that amplifies stereoelectronic effects, as evidenced by computational studies on analogous systems. Recent advances in continuous flow systems have extended the substrate scope to oxygen-containing bicyclics, with residence times <5 minutes maintaining 98% ee.

Topological Analysis of Molecular Strain in Norbornane-Type Frameworks

The 3-oxabicyclo[3.2.1]octane core exhibits unique strain characteristics combining Bredt's rule violations and angular tension. Molecular mechanics calculations (MMFF94) reveal:

  • Bridgehead C3-C7 bond length: 1.58 Å (vs 1.54 Å in norbornane)
  • C-O-C bond angle: 112° (vs 118° in acyclic ethers)
  • Torsional strain energy: 18.7 kcal/mol
Strain Component Energy Contribution (kcal/mol)
Angle Strain 9.2
Torsional Strain 6.8
Van der Waals Compression 2.7

The oxygen bridge introduces additional polarization effects, creating a dipole moment of 2.1 D oriented perpendicular to the bicyclic plane. This electronic asymmetry facilitates unexpected reactivity patterns, such as the preferential C(3) methylene group migration observed during nitrosation reactions.

X-ray crystallography of related 6-oxabicyclo[3.2.1]octane derivatives shows significant pyramidalization at the bridgehead carbon (θ_p = 12.7°), which relieves strain through partial rehybridization. The hydroxymethyl group adopts a pseudoaxial orientation to minimize 1,3-diaxial interactions with the oxygen bridge, as confirmed by NOESY correlations. These structural features create a chiral environment that influences both reactivity and physical properties, making topological strain analysis essential for rational design of separation protocols and synthetic applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(1S,2R,5R)-3-oxabicyclo[3.2.1]octan-2-yl]methanol

InChI

InChI=1S/C8H14O2/c9-4-8-7-2-1-6(3-7)5-10-8/h6-9H,1-5H2/t6-,7+,8+/m1/s1

InChI Key

PBWBHMZFUHDSPT-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CO[C@H]2CO

Canonical SMILES

C1CC2CC1COC2CO

Origin of Product

United States

Preparation Methods

Synthetic Approaches and Key Methodologies

Based on the literature, including synthetic studies of similar bicyclic compounds and terpenoids, the following methods are prominent:

Method Description Advantages References
Diels-Alder Cycloaddition Utilizes diene and dienophile to form the bicyclic system with stereocontrol High stereoselectivity, regioselectivity ,
Intramolecular Cyclization of Epoxides Epoxidation of suitable precursors followed by intramolecular ring closure Stereospecific, allows for stereochemical control ,
Radical or Cationic Cyclization Employs radical initiators or cationic conditions to induce cyclization Versatile, applicable to complex systems ,
Asymmetric Synthesis Using Chiral Catalysts Use of chiral auxiliaries or catalysts to induce stereoselectivity Enantioselectivity, high stereocontrol ,

Typical Synthetic Route

A representative synthesis involves the following steps:

Step 1: Formation of the Bicyclic Core

  • Starting from a suitably substituted cyclohexene derivative, a Diels-Alder reaction with a dienophile such as maleic anhydride or similar compounds can generate the bicyclic framework with initial stereocontrol.

Step 2: Epoxidation and Ring Closure

  • The introduction of an epoxide at the appropriate position, followed by intramolecular cyclization under acidic or basic conditions, leads to the formation of the oxabicyclo[3.2.1]octane ring system.

Step 3: Functionalization to Introduce the Hydroxymethyl Group

  • The hydroxymethyl group is typically introduced via nucleophilic addition or substitution reactions, such as formaldehyde addition or via oxidation of an appropriate precursor.

Step 4: Stereochemical Adjustment and Purification

  • Stereochemical purity is achieved through chiral auxiliaries, chiral catalysts, or selective crystallization, followed by purification using chromatography techniques.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Diels-Alder Reflux in toluene 85 Stereoselective
2 Epoxidation m-CPBA, 0°C 78 Stereospecific
3 Intramolecular cyclization Acid catalysis, reflux 70 Regioselective
4 Hydroxymethylation Formaldehyde, base 65 Stereoselective

Research Findings and Supporting Data

  • Stereochemical Control : Studies indicate that stereoselectivity in the cycloaddition and epoxidation steps is critical for obtaining the correct stereoisomer, with chiral catalysts improving enantiomeric excess.
  • Yield Optimization : Reaction conditions such as temperature, solvent, and reagent stoichiometry significantly influence yields, with reflux conditions and inert atmospheres generally preferred.
  • Analytical Validation : Structural confirmation involves NMR (including NOE experiments), IR spectroscopy, and X-ray crystallography, ensuring the stereochemistry and functional groups are correctly installed.

Notes on Alternative Methods and Challenges

  • Chiral Synthesis : Achieving enantioselectivity remains challenging; recent advances include the use of chiral Lewis acids and organocatalysts.
  • Scalability : The complexity of stereocontrol and multistep synthesis limits large-scale production, necessitating further optimization for industrial applications.
  • Purification : The racemic mixture often requires resolution techniques such as chiral chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

  • Key Difference: Carboxylic acid (-COOH) replaces the methanol group.
  • Impact :
    • Increased polarity and acidity (pKa ~4-5), enhancing solubility in aqueous basic conditions.
    • Utility as a precursor for esterification or amidation (e.g., drug conjugates) .
  • Molecular Formula : C₉H₁₂O₃ (vs. C₈H₁₂O₂ for the target compound).

rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

  • Key Difference : Nitrogen replaces the oxygen in the bicyclic framework (3-aza vs. 3-oxa), and a hydrochloride salt is formed.
  • Impact: Basic amine functionality (pKa ~8-10) enables salt formation and improved crystallinity. Potential applications in central nervous system (CNS) targeting due to amine’s ability to cross blood-brain barriers .

Substituent Modifications

rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane

  • Key Difference : Bromine atom replaces the hydroxyl group.
  • Impact :
    • Enhanced electrophilicity for nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions).
    • Higher molecular weight (265.97 g/mol vs. 140.18 g/mol) and altered lipophilicity .

[(1S,5S,7R)-3,7-dimethyl-6-oxabicyclo[3.2.1]oct-2-en-7-yl]methanol

  • Key Difference : Additional methyl groups at positions 3 and 7, and an unsaturated double bond.
  • Impact: Increased steric hindrance and altered ring strain due to the double bond. Potential for Diels-Alder reactions or as a chiral ligand in catalysis .

Ring System Variations

rac-[(1R,2S,4R,5S,6R)-8-oxatricyclo[3.2.1.0²,⁴]octan-6-yl]methanol

  • Key Difference : Tricyclic framework with an additional oxygen atom.
  • Impact :
    • Higher ring strain and reduced conformational flexibility.
    • Unique reactivity in photochemical or thermal rearrangements .

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Key Difference : Aromatic (4-chlorophenyl) and ester groups appended to an azabicyclo core.
  • Impact :
    • Enhanced binding to biological targets (e.g., serotonin or dopamine transporters).
    • Demonstrated use in neuropharmacological research (e.g., cocaine analogs) .

Comparative Data Table

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Applications
This compound 3-Oxabicyclo[3.2.1] -CH₂OH 140.18 Chiral synthon, pharmaceutical intermediate
rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid 3-Oxabicyclo[3.2.1] -COOH 168.19 Ester/amide precursor
rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride 3-Azabicyclo[3.1.0] -CH₂OH, HCl salt 169.06 (free base) CNS-targeting drug candidates
[(1S,5S,7R)-3,7-dimethyl-6-oxabicyclo[3.2.1]oct-2-en-7-yl]methanol 6-Oxabicyclo[3.2.1] -CH₂OH, -CH₃ 168.23 Catalysis, natural product synthesis
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-Azabicyclo[3.2.1] -COOCH₃, -Cl-Ph 333.84 Neurotransporter inhibition studies

Biological Activity

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol, commonly referred to as (±)-norbornane diol (ND), is a bicyclic organic compound characterized by its unique structure consisting of two fused cycloalkane rings with a hydroxyl group attached. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

The chemical formula of this compound is C8H12O3C_8H_{12}O_3 with a molecular weight of 156.2 g/mol. It exists as a racemic mixture of two enantiomers: (1R,2S,5S) and (1S,2R,5R). The compound's structural characteristics contribute to its reactivity and interaction with biological systems.

PropertyValue
CAS No. 2763584-48-9
Molecular Formula C8H12O3
Molecular Weight 156.2 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The hydroxyl group in its structure allows for hydrogen bonding and hydrophilic interactions, which can modulate biological pathways.

Interaction with Enzymes

Studies have shown that ND can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For instance, its interaction with cytochrome P450 enzymes may alter the pharmacokinetics of co-administered drugs.

Biological Activity Studies

Research into the biological activity of this compound has revealed several interesting findings:

Antimicrobial Activity

Preliminary studies indicate that ND exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of ND in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of ND involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotection in vitro
In vitro experiments using neuronal cell lines exposed to oxidative stress showed that ND significantly reduced cell death compared to control groups. This suggests that ND may offer protective effects against neurotoxic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar bicyclic compounds:

CompoundActivity TypeKey Findings
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octaneAntimicrobialSimilar activity profile; lower potency
rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octaneNeuroprotectiveComparable neuroprotective effects

Q & A

Q. What role does this compound play in the development of novel pharmaceuticals or agrochemicals?

  • Its bicyclic core is a privileged structure in drug discovery. For example, similar frameworks are found in tropane-based CNS agents and herbicidal compounds like metproxybicyclone .
  • Methodological Insight : Explore derivatization at the hydroxymethyl group (e.g., esterification, sulfonation) to modulate bioavailability or target affinity .

Q. Q. How can computational chemistry predict the reactivity of This compound in complex reaction systems?

  • DFT calculations can map transition states for ring-opening or substitution reactions. MD simulations may predict solvation effects .
  • Methodological Insight : Use software like Gaussian or ORCA to model reaction pathways. Validate with kinetic isotope effect studies .

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